molecular formula C20H22FNO3 B2811920 2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide CAS No. 1049340-77-3

2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Cat. No.: B2811920
CAS No.: 1049340-77-3
M. Wt: 343.398
InChI Key: ULTUFYMIGWTIFJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22FNO3 and its molecular weight is 343.398. The purity is usually 95%.
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Biological Activity

2-(3,4-Dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethoxyphenyl group
  • A cyclopropyl moiety substituted with a fluorophenyl group
  • An acetamide functional group

This unique arrangement suggests potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Activity :
    • A related study demonstrated that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting anti-inflammatory properties .
    • In vitro assays indicated that certain derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
  • Antinociceptive Effects :
    • Compounds with structural similarities have been evaluated for their analgesic properties. For instance, a related compound exhibited significant antinociceptive effects in formalin-induced pain models, indicating potential for pain management applications .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may inhibit telomerase activity, which is crucial for cancer cell proliferation. This mechanism positions the compound as a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : Similar compounds have shown affinity for sigma receptors, which are implicated in various neurological processes and pain modulation .
  • Cytokine Inhibition : The ability to inhibit cytokine production suggests that this compound may affect signaling pathways involved in inflammation and immune response.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundInhibition (%)Concentration (µM)Reference
Anti-inflammatoryCompound A85% (TNF-α)10
AntinociceptiveCompound BSignificant100 (intrathecal)
Telomerase InhibitionCompound CModerateVaries

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-17-8-3-14(11-18(17)25-2)12-19(23)22-13-20(9-10-20)15-4-6-16(21)7-5-15/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTUFYMIGWTIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.